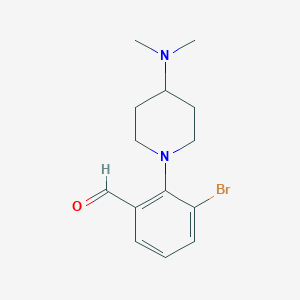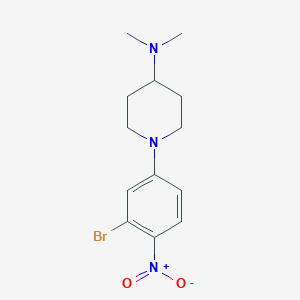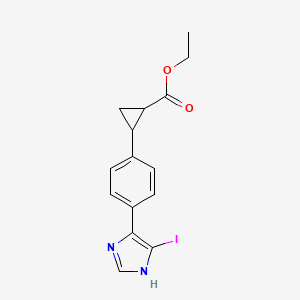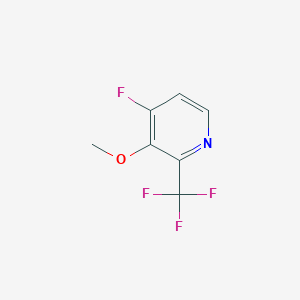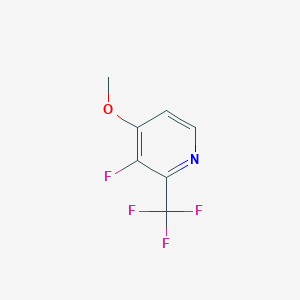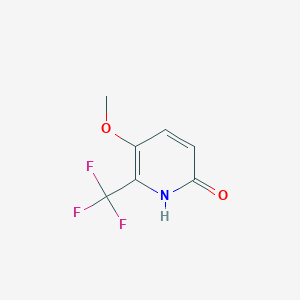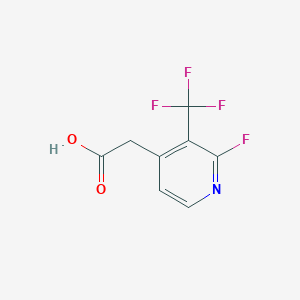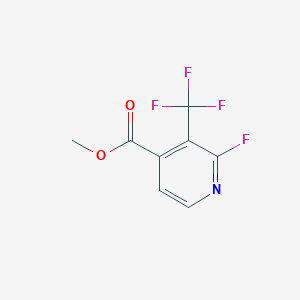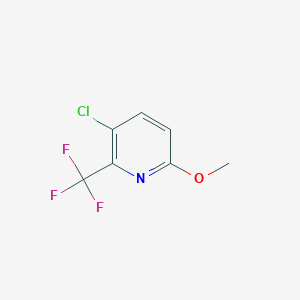
(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid
Vue d'ensemble
Description
“(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C16H23BN2O5 . It has a molecular weight of 334.18 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
The compound is solid in its physical form . The compound should be stored at normal temperature .
Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
This compound is utilized in the field of drug discovery, particularly in the design and synthesis of new pharmaceutical agents. Its boronic acid moiety can form reversible covalent bonds with biological targets, making it valuable for developing inhibitors for enzymes like proteases and kinases . The tert-butoxycarbonyl group (Boc) is often used as a protective group in peptide synthesis, which can be removed under mild acidic conditions without affecting other sensitive functional groups.
Cancer Research
In cancer research, this compound has potential applications in the development of novel anticancer drugs. It can be used to synthesize small molecules that target specific pathways involved in cancer cell proliferation and survival . For example, it may be involved in the synthesis of compounds that inhibit protein tyrosine phosphatases, which are enzymes that regulate signaling pathways critical for cancer cell growth.
Organic Synthesis
As an organoboron compound, it is valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are widely used to form carbon-carbon bonds, which are fundamental in constructing complex organic molecules .
Bioconjugation Techniques
The boronic acid group can react with cis-diols in carbohydrates to form stable cyclic esters. This property is exploited in bioconjugation techniques to attach biomolecules to various surfaces or other molecules, which is useful in the development of biosensors and diagnostic tools .
Catalysis
This compound can act as a catalyst or a catalyst ligand in various chemical reactions. The boronic acid moiety can interact with substrates to facilitate transformations, which is particularly useful in asymmetric synthesis to create chiral molecules .
Environmental Monitoring
Lastly, the compound’s reactivity with diols can be harnessed in environmental monitoring to detect the presence of certain sugars or pollutants that have similar functional groups, aiding in the detection and quantification of these substances in various environments.
Each application leverages the unique chemical properties of (3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid , demonstrating its versatility and importance in scientific research across multiple disciplines. The compound’s ability to interact with various biological and chemical entities underpins its value in these diverse fields. Information derived from search results .
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word for this compound is "Warning" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
[4-chloro-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClN2O5/c1-16(2,3)25-15(22)20-8-6-19(7-9-20)14(21)12-10-11(17(23)24)4-5-13(12)18/h4-5,10,23-24H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWLGRHFYXCFGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



